(1-Piperidin-2-ylethyl)amine (1-Piperidin-2-ylethyl)amine
Brand Name: Vulcanchem
CAS No.: 15932-66-8; 57415-62-0
VCID: VC4610543
InChI: InChI=1S/C7H16N2/c1-6(8)7-4-2-3-5-9-7/h6-7,9H,2-5,8H2,1H3
SMILES: CC(C1CCCCN1)N
Molecular Formula: C7H16N2
Molecular Weight: 128.219

(1-Piperidin-2-ylethyl)amine

CAS No.: 15932-66-8; 57415-62-0

Cat. No.: VC4610543

Molecular Formula: C7H16N2

Molecular Weight: 128.219

* For research use only. Not for human or veterinary use.

(1-Piperidin-2-ylethyl)amine - 15932-66-8; 57415-62-0

Specification

CAS No. 15932-66-8; 57415-62-0
Molecular Formula C7H16N2
Molecular Weight 128.219
IUPAC Name 1-piperidin-2-ylethanamine
Standard InChI InChI=1S/C7H16N2/c1-6(8)7-4-2-3-5-9-7/h6-7,9H,2-5,8H2,1H3
Standard InChI Key JBZRHQMTFCUHPD-UHFFFAOYSA-N
SMILES CC(C1CCCCN1)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The molecular formula of (1-Piperidin-2-ylethyl)amine is C₇H₁₆N₂, with a molar mass of 128.22 g/mol for the free base and 201.13 g/mol for the dihydrochloride salt . Its structure comprises a six-membered piperidine ring (a saturated heterocycle with five methylene groups and one amine group) connected to an ethylamine moiety. The compound’s InChIKey (PPWONLVBRFSCTK-UHFFFAOYSA-N) and SMILES notation (C1CCN(CC1)CCN.Cl.Cl) provide precise descriptors for computational and experimental studies .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula (base)C₇H₁₆N₂
Molecular Weight (base)128.22 g/mol
Molecular Formula (salt)C₇H₁₈Cl₂N₂
Molecular Weight (salt)201.13 g/mol
SolubilityWater-soluble (as HCl salt)
HygroscopicityHigh (salt form)

Spectral and Analytical Data

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the piperidine ring protons (δ 1.4–1.7 ppm for methylene groups) and the ethylamine chain (δ 2.6–3.1 ppm for NH₂ and adjacent CH₂) . Mass spectrometry (GC-MS) of its thiazolidinone derivatives shows characteristic fragmentation patterns, aiding in structural confirmation .

Synthesis and Derivative Chemistry

Synthesis Routes

(1-Piperidin-2-ylethyl)amine is typically synthesized via reductive amination of piperidine-2-carbaldehyde with ethylamine, followed by hydrochloric acid salification . Alternative methods include:

  • Nucleophilic substitution of 2-chloropiperidine with ethylenediamine .

  • Catalytic hydrogenation of 2-(piperidin-2-yl)acetonitrile precursors .

Derivative Formation

The compound serves as a precursor for bioactive derivatives. For example, thiazolidinone analogs are synthesized via a one-pot reaction with arenealdehydes and mercaptoacetic acid, yielding antifungal agents with Minimum Inhibitory Concentrations (MIC) as low as 16.5 µg/mL against Rhodotorula spp. . Another derivative, N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, exhibits potent M₃ muscarinic receptor antagonism (Kᵢ = 2.8 nM) with minimal central nervous system penetration .

Pharmaceutical and Biological Applications

Antifungal Activity

Thiazolidinone derivatives of (1-Piperidin-2-ylethyl)amine demonstrate broad-spectrum antifungal properties. In vitro assays against Candida albicans and Cryptococcus laurentii revealed MIC values ranging from 25–50 µg/mL, outperforming fluconazole (MIC = 25 µg/mL) against Rhodotorula spp. . The mechanism likely involves inhibition of fungal ergosterol biosynthesis or cell wall synthesis, though further studies are needed.

Muscarinic Receptor Modulation

The compound’s derivatives show high selectivity for M₃ muscarinic receptors over M₂ subtypes, making them candidates for treating bronchoconstriction and overactive bladder without cardiac side effects . In rat models, intravenous administration (0.022 mg/kg) inhibited acetylcholine-induced bronchoconstriction, while oral doses (1 mg/kg in dogs) shifted methacholine dose-response curves, indicating therapeutic potential .

Neurotransmitter Interactions

ParameterValueSource
Acute Oral Toxicity (LD₅₀)500 mg/kg (rat)
Acute Dermal Toxicity (LD₅₀)300 mg/kg (rat)
Inhalation RiskFatal above 0.05 mg/L (4h exposure)
Skin CorrosionCauses severe burns

Analytical and Industrial Applications

Quality Control in Synthesis

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is employed to monitor purity, typically exceeding 95% for pharmaceutical-grade material . Residual solvents are quantified via Gas Chromatography (GC) with flame ionization detection .

Industrial Uses

  • Pharmaceutical Intermediates: Key precursor for antipsychotics and antifungals .

  • Coordination Chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) for catalytic applications .

  • Polymer Science: Incorporated into epoxy resins to enhance crosslinking and thermal stability .

Recent Advances and Future Directions

Antifungal Drug Development

Recent studies highlight thiazolidinone derivatives as leads for azole-resistant fungi. Structural optimization, such as introducing fluorinated aryl groups, has improved potency (MIC = 16.5 µg/mL) and reduced cytotoxicity (IC₅₀ > 98 µg/mL in Vero cells) .

Targeted Receptor Therapeutics

Computational modeling of M₃ receptor interactions has identified substituents that enhance selectivity, paving the way for inhaled therapeutics for chronic obstructive pulmonary disease (COPD) .

Green Synthesis Initiatives

Efforts to replace toxic solvents (e.g., dichloromethane) with ionic liquids or water-based systems aim to reduce environmental impact during large-scale production .

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